4-Amino-5-methylisophthalonitrile
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Overview
Description
4-Amino-5-methylisophthalonitrile is an organic compound with the molecular formula C9H7N3. It is a derivative of isophthalonitrile, characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylisophthalonitrile typically involves the nitration of 4-amino-5-methylbenzonitrile, followed by reduction. One common method includes the following steps:
Nitration: 4-amino-5-methylbenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylisophthalonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Amides and sulfonamides.
Scientific Research Applications
4-Amino-5-methylisophthalonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-5-methylisophthalonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile groups can participate in various chemical reactions, modifying the compound’s properties and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methylbenzonitrile: Similar structure but lacks the second nitrile group.
4-Amino-3-methylisophthalonitrile: Similar structure but with the methyl group at a different position.
5-Amino-4-methylisophthalonitrile: Similar structure but with the amino and methyl groups swapped.
Uniqueness
4-Amino-5-methylisophthalonitrile is unique due to the specific positioning of the amino and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
4-amino-5-methylbenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAUXOUQCHCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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